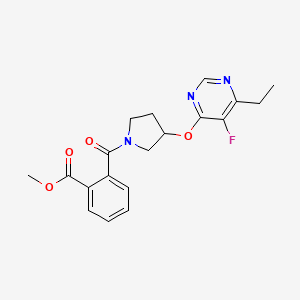

Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate" is a chemical entity that appears to be related to various pharmaceutical intermediates and potentially active molecules. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with simpler building blocks. For instance, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . Similarly, the synthesis of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate includes the use of methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a pyrimidinyl moiety and a benzoate ester.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography and Density Functional Theory (DFT). For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, which could provide insights into the steric and electronic characteristics of the pyrimidinyl group in a complex molecular environment . These techniques could be applied to determine the molecular structure of "Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate" and predict its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from the reactions they undergo. For instance, the removal of the benzyloxycarbonyl group from methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate was achieved through catalytic transfer hydrogenation . This suggests that the benzoate ester in the compound of interest might also be susceptible to certain types of chemical transformations, such as hydrolysis or reduction, under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its functional groups and molecular structure. For example, the presence of a fluoropyrimidinyl group might suggest certain electronic properties, such as increased acidity of adjacent protons, which could affect its solubility and stability . The pyrrolidine ring could confer a certain degree of rigidity to the molecule, potentially influencing its binding to biological targets .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate, as part of a class of compounds with complex structures, is primarily used in synthesis and structural analysis. A study by Huang et al. (2021) detailed the synthesis of related boric acid ester intermediates with benzene rings, highlighting the use of FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. This underscores the compound's significance in the exploration of molecular structures and physicochemical properties via advanced analytical techniques such as density functional theory (DFT) and crystallography (Huang et al., 2021).

Advanced Material Synthesis

Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate is also relevant in the synthesis of advanced materials. For instance, in the study of novel polymer solar cells, compounds with similar structures have been synthesized and characterized for their potential in enhancing device efficiency. Kim et al. (2014) demonstrated the synthesis of novel conjugated polyelectrolytes incorporating similar compounds, which significantly impacted the electronic and optoelectronic behaviors of conducting polymers, leading to improvements in power conversion efficiencies of solar cells (Kim et al., 2014).

Pharmaceutical Research

In the realm of pharmaceutical research, compounds structurally related to Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate are investigated for their potential therapeutic properties. A study by Obniska et al. (2015) synthesized and evaluated a series of related compounds for anticonvulsant activity, revealing significant findings in animal models of epilepsy. This kind of research emphasizes the compound's importance in the development of new therapeutic agents (Obniska et al., 2015).

Chemical Engineering and Process Development

Moreover, in chemical engineering, similar compounds are involved in the process development of various chemicals. For instance, Butters et al. (2001) explored the synthesis of voriconazole, an antifungal agent, where the manipulation of pyrimidine derivatives akin to Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate played a crucial role. This illustrates the compound's application in developing efficient synthetic routes and process optimizations in the pharmaceutical industry (Butters et al., 2001).

Future Directions

The pyrrolidine ring, a key feature of this compound, is a subject of ongoing interest in drug discovery . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

methyl 2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c1-3-15-16(20)17(22-11-21-15)27-12-8-9-23(10-12)18(24)13-6-4-5-7-14(13)19(25)26-2/h4-7,11-12H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMWBXMSAGFHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)

![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)

![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)